molecular formula C18H18O6S2 B14641224 1,1'-(But-2-yne-1,4-diyldisulfonyl)bis(4-methoxybenzene) CAS No. 56163-37-2

1,1'-(But-2-yne-1,4-diyldisulfonyl)bis(4-methoxybenzene)

Cat. No.: B14641224
CAS No.: 56163-37-2
M. Wt: 394.5 g/mol
InChI Key: MXJOJNVMBSOYPO-UHFFFAOYSA-N
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Description

1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-methoxybenzene) is an organic compound characterized by the presence of a but-2-yne backbone with disulfonyl groups and methoxybenzene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-methoxybenzene) typically involves the reaction of but-2-yne-1,4-diol with sulfonyl chloride derivatives in the presence of a base. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Base: Triethylamine or pyridine

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-methoxybenzene) undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include sulfone, sulfide, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-methoxybenzene) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-methoxybenzene) involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-methylbenzene)
  • 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-chlorobenzene)
  • 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-nitrobenzene)

Uniqueness

1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-methoxybenzene) is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with other molecules. The methoxy substituents can enhance the compound’s solubility and stability, making it a valuable compound for various applications.

Properties

CAS No.

56163-37-2

Molecular Formula

C18H18O6S2

Molecular Weight

394.5 g/mol

IUPAC Name

1-methoxy-4-[4-(4-methoxyphenyl)sulfonylbut-2-ynylsulfonyl]benzene

InChI

InChI=1S/C18H18O6S2/c1-23-15-5-9-17(10-6-15)25(19,20)13-3-4-14-26(21,22)18-11-7-16(24-2)8-12-18/h5-12H,13-14H2,1-2H3

InChI Key

MXJOJNVMBSOYPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC#CCS(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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